molecular formula C21H14N2O4 B8296067 2,3-bis(4-Hydroxyphenyl)quinoxaline-6-carboxylic Acid

2,3-bis(4-Hydroxyphenyl)quinoxaline-6-carboxylic Acid

Cat. No.: B8296067
M. Wt: 358.3 g/mol
InChI Key: HLAIBVYSSBXPTB-UHFFFAOYSA-N
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Description

2,3-bis(4-Hydroxyphenyl)quinoxaline-6-carboxylic Acid is a useful research compound. Its molecular formula is C21H14N2O4 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2,3-bis(4-hydroxyphenyl)quinoxaline-6-carboxylic acid

InChI

InChI=1S/C21H14N2O4/c24-15-6-1-12(2-7-15)19-20(13-3-8-16(25)9-4-13)23-18-11-14(21(26)27)5-10-17(18)22-19/h1-11,24-25H,(H,26,27)

InChI Key

HLAIBVYSSBXPTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 1000 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, 2,3-bis(4-methoxyphenyl)-quinoxaline-6-carboxylic acid (34.7 g, 89.8 mmol) was dissolved in acetic acid (260 mL). Hydrobromic acid (48%, 500 mL) was then added to yellow clear mixture at room temperature. The reaction mixture was heated under reflux with vigorous stirring until the solution become homogeneous. It took about 6 h. After having been allowed to cool down to room temperature, the red-brown mixture was poured into distilled water. The resulting light brown precipitate was collected by suction filtration and dried under the reduced pressure to give 31.9 g (99% crude yield) of yellow solid, m.p. 315-317° C. (dec.). Anal. Calcd. for C21H14N2O4: C, 70.39%; H, 3.94%; N, 7.82%. Found: C, 66.70%; H, 3.98%; N, 7.20%. FT-IR (KBr, cm−1): 1698 (carbonyl), 3396 (hydroxy). Mass spectrum (m/e): 358 (M+, 100% relative abundance). 1H-NMR (DMSO-d6, δ in ppm): 6.76-6.79 (d, 4H, Ar), 7.35-7.39 (d, 4H, Ar), 8.09-8.12 (d, 1H, Ar), 8.20-8.24 (d, 1H, Ar), 9.87-9.89 (d, 1H, OH), 13.50 (s, 1H, COOH). 13C-NMR (DMSO-d6, δ in ppm): 114.93, 128.78, 129.21, 129.27, 130.39, 131.11, 131.23, 139.29, 142.06, 153.78, 154.38, 158.30, 158.44, 166.62.
Quantity
34.7 g
Type
reactant
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Quantity
260 mL
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solvent
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500 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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carbonyl
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Into a 1000 mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser, 2,3-bis(4-methoxyphenyl)-quinoxaline-6-carboxylic acid (34.7 g, 89.8 mmol) was dissolved in acetic acid (260 mL). Hydrobromic acid (500 mL) was then added to the clear, yellow mixture at room temperature. The reaction mixture was heated under reflux with vigorous stirring until the solution become homogeneous. After the red-brown mixture had been allowed to cool down on its own, it was poured into distilled water. The resulting light brown precipitate was collected by suction filtration and dried under the reduced pressure to give 31.9 g (99% crude yield) of yellow solid: mp 319-320° C. (dec.). Anal. Calcd. for C21H14N2O4: C, 70.38%; H, 3.94%; N, 7.82%. Found: C, 66.70%; H, 3.98%; N, 7.20%. FT-IR (KBr, cm−1): 1698, 3396. Mass spectrum (m/e): 358 (M+, 100% relative abundance). 1H-NMR (DMSO-d6, ppm) δ6.76-6.79 (d, 4H, Ar), 7.36-7.40 (dd, 4H, Ar), 8.09-8.12 (d, 1H, Ar), 8.21-8.25 (dd, 1H, Ar), 8.57 (d, 1H, Ar). 13C-NMR (DMSO-d6, δ in ppm): 114.93, 128.84, 129.21, 130.34, 131.11, 131.52, 139.32, 142.03, 153.75, 154.35, 158.44, 166.68.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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